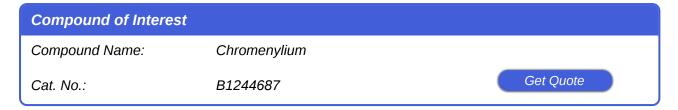


## Application Notes and Protocols for Noninvasive Vascular Imaging Using Chromenylium Derivatives

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chromenylium derivatives are a class of near-infrared (NIR) and shortwave infrared (SWIR) fluorescent dyes that have emerged as powerful tools for non-invasive in vivo vascular imaging. [1][2] These organic small-molecule probes offer several advantages over traditional imaging agents, including high brightness, narrow absorption spectra, and high absorption coefficients, which enable deep tissue penetration and high-resolution imaging with minimal background autofluorescence.[2][3][4] Their utility in the SWIR region (1000-2000 nm) is particularly noteworthy, as light in this window experiences reduced scattering and absorption by biological tissues, allowing for clearer visualization of vascular structures.[2][3][5] This document provides detailed application notes and experimental protocols for utilizing chromenylium derivatives in non-invasive vascular imaging studies.

## **Key Applications**

 High-speed angiography: The high brightness of chromenylium dyes allows for rapid imaging, enabling real-time visualization of blood flow and vascular dynamics.[2][3] Singlecolor imaging at up to 300 frames per second (fps) and three-color imaging at 100 fps have been demonstrated.[2][3]



- Multiplexed imaging: The narrow absorption spectra of different chromenylium derivatives
  can be matched with distinct excitation lasers, allowing for simultaneous imaging of multiple
  vascular parameters or targeted probes.[2][6][7] Four-color in vivo imaging has been
  achieved using this approach.[3]
- Deep tissue imaging: The emission of chromenylium dyes in the SWIR window allows for imaging deeper into tissues compared to conventional visible and NIR fluorophores.[8]
- Tumor vascularization studies: These dyes can be used to visualize the abnormal and often leaky vasculature associated with tumors, providing insights into tumor growth and response to therapy.[9][10]
- Preclinical drug development: The ability to non-invasively monitor vascular changes in small animal models is invaluable for assessing the efficacy and mechanism of action of novel therapeutics targeting the vasculature.

# Data Presentation: Photophysical Properties of Chromenylium Derivatives

The following table summarizes the key photophysical properties of representative **chromenylium**-based dyes, highlighting their suitability for in vivo imaging.

Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )	Quantum Yield (%)	Reference
~850-900	>1000	~250,000	~3x higher than Flav7	[3][7]
892	>1000	Not specified	Not specified	[11]
975	>1100	Not specified	Not specified	[5][12]
~1060	>1400	~100,000	Up to 0.5	[7]
~1150	>1500	Not specified	Not specified	[7]
	Max (nm)  ~850-900  892  975  ~1060	Max (nm)     Max (nm)       ~850-900     >1000       892     >1000       975     >1100       ~1060     >1400	Excitation Max (nm)         Emission Coefficient (M <sup>-1</sup> cm <sup>-1</sup> )           ~850-900         >1000         ~250,000           892         >1000         Not specified           975         >1100         Not specified           ~1060         >1400         ~100,000	Excitation Max (nm)Emission Max (nm)Extinction Coefficient (M-¹cm-¹)Quantum Yield (%)~850-900>1000~250,000~3x higher than Flav7892>1000Not specifiedNot specified975>1100Not specifiedNot specified~1060>1400~100,000Up to 0.5



# Experimental Protocols Protocol 1: In Vivo Vascular Imaging in a Mouse Model

This protocol describes the general procedure for non-invasive imaging of the vasculature in a mouse model using a water-soluble **chromenylium** derivative like SulfoChrom7.

#### Materials:

- **Chromenylium** derivative (e.g., SulfoChrom7)
- Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane)
- Animal model (e.g., BALB/c mouse)
- · SWIR imaging system equipped with:
  - Appropriate excitation laser (e.g., 975 nm for SulfoChrom7)
  - Long-pass filter (e.g., 1100 nm or 1300 nm)
  - InGaAs camera

#### Procedure:

- Dye Preparation: Dissolve the **chromenylium** derivative in sterile saline or PBS to the desired concentration. For SulfoChrom7, concentrations resulting in a total injected amount of 0.05 to 20 nmol have been reported to be effective.[5][9][12]
- Animal Preparation:
  - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
  - Place the anesthetized mouse on the imaging stage. Maintain body temperature using a heating pad.



- If necessary, remove fur from the imaging area using a depilatory cream to reduce light scattering.
- Image Acquisition Setup:
  - Position the mouse under the SWIR imaging system.
  - Set the excitation laser to the appropriate wavelength and power. For example, an illumination of 100 mW/cm² at 975 nm can be used.[12]
  - Select the appropriate long-pass filter to collect the emitted fluorescence while blocking the excitation light.
  - Adjust the camera settings (e.g., exposure time, frame rate) to optimize signal-to-noise ratio. Exposure times of 0.5-2 ms can be used for high-speed imaging.[12]
- Dye Administration and Imaging:
  - Acquire baseline images before dye injection.
  - Administer the prepared **chromenylium** dye solution via intravenous (tail vein) injection.
  - Immediately begin acquiring images to capture the dynamic vascular filling phase.
  - Continue imaging for the desired duration to observe dye distribution and clearance.
     Video-rate imaging at 30-100 fps is achievable.[2][5]
- Data Analysis:
  - Process the acquired images to enhance contrast and visualize vascular structures.
  - Quantitative analysis can be performed to measure vessel diameter, blood flow velocity, and vascular density using appropriate software.[13]

## **Protocol 2: Multiplexed Vascular Imaging**

This protocol outlines the procedure for simultaneous two-color vascular imaging using two different **chromenylium** derivatives with distinct excitation spectra.



#### Materials:

- Two chromenylium derivatives with well-separated absorption maxima (e.g., a dye excitable at ~890 nm and another at ~970 nm).
- Indocyanine Green (ICG) can also be used as a benchmark dye with excitation around 785 nm.[3]
- · All materials listed in Protocol 1.
- SWIR imaging system with multiple excitation lasers and a fast-switching mechanism.

#### Procedure:

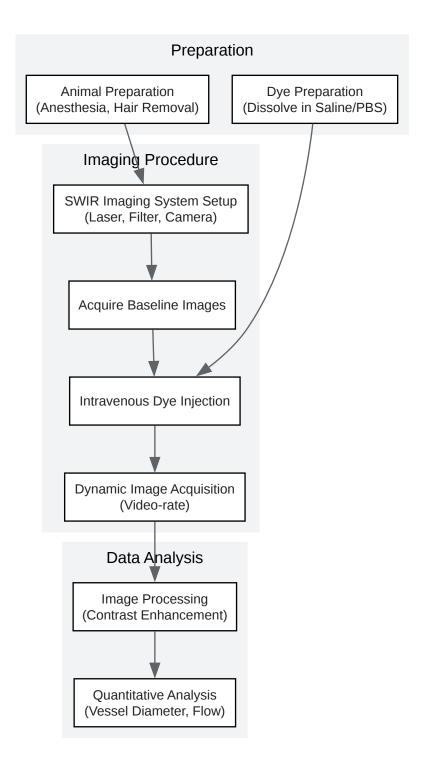
- Dye Preparation: Prepare separate sterile solutions of each **chromenylium** derivative as described in Protocol 1. A co-injection of both dyes can be prepared if they are compatible.
- Animal and Imaging Setup: Follow the animal preparation and initial imaging setup steps as in Protocol 1. The imaging system must be configured for excitation multiplexing, where the different lasers are rapidly alternated.
- · Dye Administration and Imaging:
  - Administer the dye solutions intravenously. If injecting separately, allow sufficient time for the first dye to distribute before injecting the second, or co-inject a mixture.
  - Begin synchronized image acquisition with the alternating laser excitation. The camera captures images corresponding to each excitation wavelength in rapid succession.
  - For example, three-color imaging has been demonstrated at 100 fps, and four-color imaging is also possible.[2]
- Data Analysis:
  - De-interlace the acquired image sequence to separate the images corresponding to each excitation channel.



- Assign a different color to each channel to create a composite multicolor image of the vasculature.
- This allows for the simultaneous visualization of different vascular features or the comparison of the biodistribution of two different probes in the same animal.[11]

## **Visualizations**

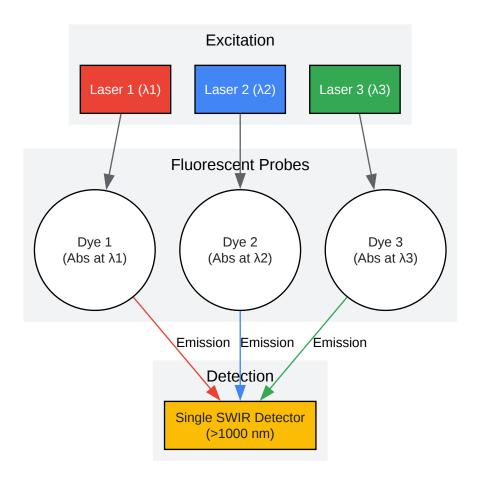




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Caption: Workflow for in vivo vascular imaging.





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Caption: Excitation multiplexing concept.

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